
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide is a chemical compound that has been of significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs), which have been studied for their ability to selectively target androgen receptors in the body.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide involves its selective binding to androgen receptors in the body. This binding results in the activation of specific genes that are involved in the regulation of muscle and bone tissue growth and maintenance.
Biochemical and Physiological Effects:
Studies have shown that 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide has several biochemical and physiological effects, including increased muscle mass and strength, improved bone density, and increased insulin sensitivity. Additionally, this compound has been shown to have a low potential for causing androgenic side effects, such as prostate enlargement and hair loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide for lab experiments is its selectivity for androgen receptors, which allows for more targeted and specific research into the effects of androgens on muscle and bone tissue. However, one limitation is the relatively limited amount of research that has been conducted on this compound, which makes it difficult to fully understand its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide, including further studies on its potential use in the treatment of muscle wasting and osteoporosis, as well as its potential use in other areas of medicine, such as cancer treatment and male contraception. Additionally, future research could focus on the development of more potent and selective 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide with fewer potential side effects.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide involves several steps, including the reaction of 6-(methylsulfonyl)pyridazine-3-amine with 4-bromoacetophenone to form 4-(6-(methylsulfonyl)pyridazin-3-yl)acetophenone. This intermediate is then reacted with cyclohexylmagnesium bromide and subsequently with propanoyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest has been its potential use in the treatment of muscle wasting and osteoporosis, as it has been shown to have anabolic effects on skeletal muscle and bone tissue.
Propiedades
IUPAC Name |
3-cyclohexyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-27(25,26)20-14-12-18(22-23-20)16-8-10-17(11-9-16)21-19(24)13-7-15-5-3-2-4-6-15/h8-12,14-15H,2-7,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBFTFCKROJHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

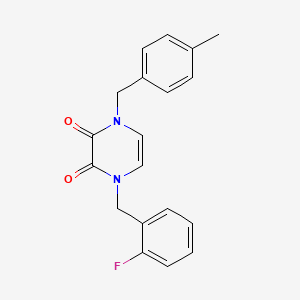
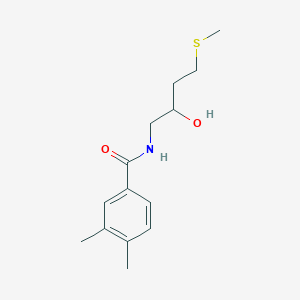
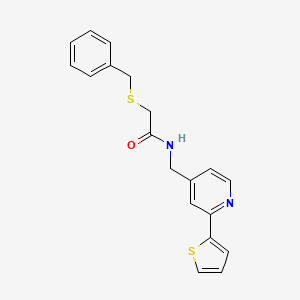
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)
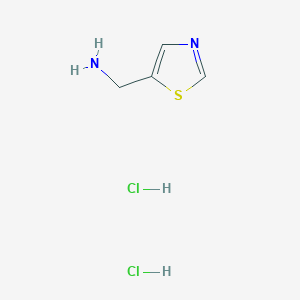
![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
![methyl 3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2975483.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2975488.png)
![3-(4-Chlorobenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2975490.png)
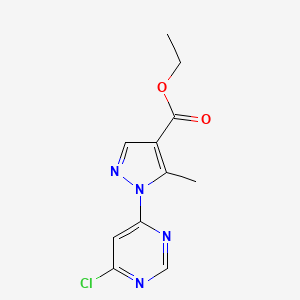
![3-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975492.png)
![8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2975493.png)
![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)